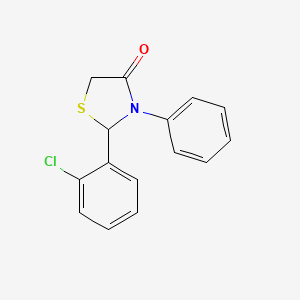![molecular formula C18H21NO5S B11701191 Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11701191.png)
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-メトキシフェノキシ)アセチル]アミノ}-4,5-ジメチルチオフェン-3-カルボン酸エチルは、チオフェン誘導体のクラスに属する合成化合物です。チオフェンは、5員環に硫黄原子を含む複素環式化合物です。
2. 製法
合成経路と反応条件: 2-{[(4-メトキシフェノキシ)アセチル]アミノ}-4,5-ジメチルチオフェン-3-カルボン酸エチルの合成には、通常、以下の手順が用いられます。
工業生産方法: この化合物の工業生産には、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。 これには、通常、一貫した反応条件を維持するために、自動反応器と連続フローシステムの使用が含まれます .
反応の種類:
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: 水素化ナトリウム、tert-ブトキシドカリウム。
生成される主な生成物:
酸化: スルホキシドとスルホン。
還元: アルコール。
置換: 様々な置換チオフェン誘導体。
準備方法
The synthesis of ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, while the acetamido group is added through an acylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles replace the methoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings.
科学的研究の応用
2-{[(4-メトキシフェノキシ)アセチル]アミノ}-4,5-ジメチルチオフェン-3-カルボン酸エチルは、科学研究においていくつかの用途があります。
医薬品化学: 抗炎症剤と鎮痛剤の開発に使用されます. その構造は、薬理学的特性を強化できる修飾を可能にします。
材料科学: チオフェン誘導体は、有機半導体、有機電界効果トランジスタ (OFET)、および有機発光ダイオード (OLED) の開発に使用されます.
生物学的研究: この化合物は、その抗菌および抗癌の可能性について研究されています.
作用機序
2-{[(4-メトキシフェノキシ)アセチル]アミノ}-4,5-ジメチルチオフェン-3-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。
分子標的: この化合物は、シクロオキシゲナーゼ (COX) 酵素など、炎症経路に関与する酵素や受容体と相互作用する可能性があります.
関与する経路: COX 酵素を阻害することで、この化合物はプロスタグランジンなどの炎症性メディエーターの産生を減らし、抗炎症効果を発揮します.
類似化合物:
2-アミノ-4,5-ジメチルチオフェン-3-カルボン酸エチル: この化合物は構造が似ていますが、4-メトキシフェノキシアセチル基がありません.
4-{[(2-メトキシフェノキシ)アセチル]アミノ}安息香酸エチル: この化合物は、類似の官能基を持っていますが、異なるコア構造を持っています.
類似化合物との比較
ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-METHOXYPHENOXYACETATE: This compound shares the methoxyphenoxy group but lacks the thiophene ring and acetamido group, making it less complex.
METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE: This compound has an acetamido group and a phosphoryl group, but differs in its overall structure and functional groups.
The uniqueness of ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H21NO5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO5S/c1-5-23-18(21)16-11(2)12(3)25-17(16)19-15(20)10-24-14-8-6-13(22-4)7-9-14/h6-9H,5,10H2,1-4H3,(H,19,20) |
InChIキー |
BBLIHYYAXIWWGJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-(5-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11701109.png)
![N'~1~-[(4-aminophenyl)sulfonyl]-N'~2~-phenylethanedihydrazide](/img/structure/B11701117.png)
![(2E)-2-[(2,4-dichlorophenyl)formamido]-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B11701125.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-2-furylmethylene]butanohydrazide](/img/structure/B11701138.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11701148.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11701156.png)
![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701178.png)
![2-{(E)-[2-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B11701183.png)
![3-Methyl-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11701184.png)
![3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B11701190.png)
![6-(4-Methylphenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11701194.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701197.png)
